5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde
Description
5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde is a fluorinated heterocyclic compound featuring a thiazole core substituted with a difluoromethyl group at position 5 and a carbaldehyde group at position 2. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, widely utilized in medicinal chemistry due to their structural versatility and bioactivity . The difluoromethyl group (–CF2H) enhances metabolic stability and modulates electronic properties, while the carbaldehyde (–CHO) enables further functionalization via nucleophilic addition or condensation reactions . This compound is of interest in drug discovery, particularly for targeting enzymes like histone deacetylases (HDACs) .
Properties
Molecular Formula |
C5H3F2NOS |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C5H3F2NOS/c6-5(7)3-1-8-4(2-9)10-3/h1-2,5H |
InChI Key |
OYZOTEDPXXTMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of thiazole derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction often requires the presence of a base and a suitable solvent to facilitate the nucleophilic transfer of the difluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for the scalable production of 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: 5-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid
Reduction: 5-(Difluoromethyl)-1,3-thiazole-2-methanol
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
Scientific Research Applications
Scientific Research Applications of 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde
This compound is a heterocyclic compound that is notable for applications in medicinal chemistry, specifically in the development of anti-inflammatory and antimicrobial agents. Studies have shown its potential biological activities. The uniqueness of 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde lies in its combination of both thiophene and thiazole rings along with a difluoromethyl group and an aldehyde functional group. This enhances its reactivity profile and biological activity compared to similar compounds.
Applications
- Medicinal Chemistry The compound is useful in developing anti-inflammatory and antimicrobial agents.
- Synthesis of thiazole derivatives It is a convenient precursor for obtaining a variety of 5-functionalized thiazoles .
Related Compounds and Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole | Contains a thiophene and thiazole ring | Potential anti-inflammatory effects |
| 5-(Trifluoromethyl)thiazole | Similar thiazole structure with trifluoromethyl substitution | Antimicrobial activity reported |
| 4-(Difluoromethyl)benzaldehyde | Aldehyde functional group with difluoromethyl substitution | Used in organic synthesis |
Case Studies and Research Findings
- Antimicrobial Activity: Pyrazole derivatives, which are related heterocyclic compounds, have demonstrated significant antimicrobial activity against various microorganisms . For example, some pyrazole derivatives have shown excellent antimicrobial activity compared to first-line drugs .
- Anticancer Effects: Research indicates that certain pyrazole derivatives exhibit significant growth inhibitory effects on tested cancer cells. Some compounds have been identified as potent anticancer agents against breast, prostate, lung, and colon cancer cell lines . Difluoromethylation has shown anticancer activity, as seen with 2′-deoxy-5-difluoromethyluridine (F2TDR), which inhibits the proliferation of cancer cells .
- Enzyme Inhibition: 2-(Difluoromethoxy)-5-methyl-1,3-thiazole can interact with specific molecular targets and pathways, potentially inhibiting enzymes involved in DNA replication or protein synthesis, which could lead to antimicrobial or anticancer effects.
- Antiviral Potency: Studies on thiazoles have aimed to improve metabolic stability, therapeutic index, and antiviral potency. Methylthio ester and dihydroxypropylamide analogues have shown improved antiviral potencies and metabolic stabilities relative to parent compounds .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde is primarily influenced by the presence of the difluoromethyl group. This group can participate in hydrogen bonding and other interactions with molecular targets, affecting the compound’s reactivity and binding affinity. The aldehyde group can also undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects: Difluoromethyl vs. Trifluoromethyl
Compound : Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate
- Structural Differences :
- Trifluoromethyl (–CF3) at position 5 vs. difluoromethyl (–CF2H).
- Carboxylate ester (–COOEt) at position 4 vs. carbaldehyde (–CHO) at position 2.
- Impact: Electronic Effects: –CF3 is more electron-withdrawing than –CF2H, reducing electron density on the thiazole ring and altering reactivity. Synthetic Utility: Carboxylate esters are hydrolytically stable intermediates, whereas aldehydes are reactive toward amines and alcohols.
Positional Isomerism and Aromatic Substitution
Compound : 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde
- Structural Differences :
- Fluorophenyl group at position 2 vs. difluoromethyl at position 5.
- Carbaldehyde at position 5 vs. position 2.
- Impact :
- Aromatic Interactions : The fluorophenyl group enables π-π stacking with aromatic residues in target proteins, while –CF2H provides steric and electronic modulation.
- Reactivity : The position of –CHO influences regioselectivity in subsequent reactions (e.g., Schiff base formation at position 2 vs. 5).
Heterocycle Core Modifications
Compound : 5-(3-Trifluoromethylphenyl)-thiophene-2-carbaldehyde
- Structural Differences :
- Thiophene (sulfur-only heterocycle) vs. thiazole (sulfur and nitrogen).
– Trifluoromethylphenyl group vs. difluoromethyl-thiazole.
- Thiophene (sulfur-only heterocycle) vs. thiazole (sulfur and nitrogen).
- Impact :
- Hydrogen Bonding : Thiazole’s nitrogen can participate in hydrogen bonding, enhancing target binding specificity compared to thiophene.
- Electron Density : Thiophene is less electronegative, altering redox properties and metabolic pathways.
Data Tables
Table 1: Key Physicochemical Properties
Table 2: Substituent Effects on Reactivity and Binding
| Group | Electronic Effect (Hammett σ) | Lipophilicity (π) | Common Applications |
|---|---|---|---|
| –CF2H | Moderate (–σ = 0.43) | +0.5 | Metabolic stability, HDACi |
| –CF3 | Strong (–σ = 0.88) | +1.1 | Enhanced permeability |
| –CHO | Electron-withdrawing | –0.3 | Covalent inhibitor precursors |
Research Findings and Trends
- Synthetic Accessibility : Difluoromethylation often requires specialized reagents (e.g., ClCF2H or fluorinated building blocks), whereas trifluoromethyl groups are more readily introduced using trifluoromethylating agents like Togni’s reagent .
- Biological Performance : –CF2H balances metabolic stability and solubility better than –CF3, making it favorable for central nervous system (CNS) targets .
- Structural Insights : Crystal structures (e.g., ) reveal that fluorinated thiazoles adopt planar conformations, optimizing interactions with hydrophobic enzyme pockets .
Biological Activity
5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde (DFTCA) is a thiazole derivative recognized for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Chemical Formula : C5H4F2NOS
- Molecular Weight : 163.15 g/mol
- CAS Number : 1780912-17-5
The biological activity of DFTCA is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its efficacy in biological systems.
- Antiviral Activity : DFTCA has shown promising results in inhibiting viral replication. Research indicates that thiazole derivatives can enhance antiviral potency by modifying their structure to improve binding affinity to viral proteins .
- Antifungal Activity : In studies evaluating antifungal properties, DFTCA exhibited significant inhibition against various fungal strains. For instance, derivatives of thiazoles have been reported to demonstrate effective control against pathogens like Pythium ultimum .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing potential against both Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities of DFTCA
Case Studies
- Antiviral Efficacy : A study conducted on a series of thiazole derivatives, including DFTCA, demonstrated improved antiviral activity against yellow fever virus. The modifications in the molecular structure led to enhanced therapeutic indices and metabolic stability compared to earlier compounds .
- Antifungal Evaluation : In a comparative study, DFTCA was tested alongside other antifungal agents against Pythium ultimum. Results indicated that DFTCA derivatives showed better efficacy than standard treatments at specific concentrations .
- Synthetic Applications : As a synthetic intermediate, DFTCA has been utilized in the development of new pharmaceuticals and agrochemicals, showcasing its versatility in chemical synthesis .
Toxicity and Safety
While DFTCA shows significant biological activity, it is essential to consider its toxicity profile. Preliminary studies indicate that the compound may cause skin irritation upon contact; thus, safety measures should be taken during handling . Further toxicological assessments are necessary to fully understand its safety in clinical applications.
Future Directions
Research on this compound is ongoing, with potential implications in:
- Development of new antiviral and antifungal therapies.
- Exploration as a scaffold for synthesizing novel compounds with enhanced biological activities.
- Investigation into the mechanisms underlying its antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
